4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(3,4-dimethoxyphenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-16(14-9-10-17(23-2)18(11-14)24-3)12-20(19-13)25(21,22)15-7-5-4-6-8-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUXBIOAJGDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174689 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321526-10-7 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321526-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone precursor would be 3,4-dimethoxyacetophenone.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group can be introduced through alkylation using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. Research indicates that derivatives of pyrazole compounds can exhibit anti-inflammatory, analgesic, and antipyretic activities. The sulfonamide moiety may enhance bioactivity through interactions with biological targets such as enzymes and receptors.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound demonstrated significant inhibition compared to standard drugs .
Chemical Synthesis
4-(3,4-Dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Synthesis Pathway:
The synthesis typically involves the reaction of hydrazines with 1,3-diketones under acidic conditions followed by sulfonylation using benzenesulfonyl chloride. This synthetic route highlights its utility in creating more complex molecules.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts sulfonyl groups to sulfone derivatives. |
| Reduction | Reduces nitro groups to amines under catalytic conditions. |
| Substitution | Methoxy groups can be replaced by other nucleophiles. |
Biological Research
In biological contexts, this compound may serve as a probe for enzyme interactions or as a ligand in receptor binding studies. Its structural features allow for specific interactions with biological macromolecules.
Case Study:
Research conducted on the binding affinity of this compound with specific protein targets revealed promising results that could lead to the development of new therapeutic agents targeting diseases related to inflammation and pain .
Material Science
The compound's properties make it suitable for developing new materials with specific functionalities, such as polymers or coatings that require enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Observations:
Role of the 3,4-Dimethoxyphenyl Group: Compounds bearing this moiety, such as the benzenesulphonamide analog in and the butenol derivative in , exhibit cytotoxic activity against cancer cell lines (OSCC, MCF7). This suggests that the 3,4-diOMePh group enhances interactions with cellular targets, possibly through π-π stacking or hydrogen bonding.
Impact of the Pyrazole Core: Pyrazole derivatives with sulfonyl/sulphonamide groups (e.g., the target compound and ) show improved metabolic stability compared to non-sulfonylated analogs. The phenylsulfonyl group in the target compound may further enhance lipophilicity and membrane permeability compared to benzenesulphonamide .
Activity Trends :
- Pyrazole-dione hydrazones with electron-withdrawing groups (Cl, Br) exhibit stronger analgesic activity than methyl-substituted analogs , highlighting the importance of electronic effects. In contrast, the target compound’s 3,4-diOMePh group (electron-donating) may favor cytotoxicity over analgesia.
Biological Activity
4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molar Mass : 358.41 g/mol
- CAS Number : 321526-10-7
The compound features a pyrazole ring substituted with a phenylsulfonyl group and a dimethoxyphenyl moiety, which contributes to its pharmacological properties.
Synthesis
The synthesis of compound 1 involves the reaction of appropriate hydrazones with phenylsulfonyl chloride under acidic conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown to improve reaction times and product yields significantly.
Anticancer Activity
Recent studies indicate that compound 1 exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
These results suggest that compound 1 may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Compound 1 has also been investigated for its anti-inflammatory properties. It acts as a COX-2 inhibitor, which is crucial in the management of inflammatory diseases. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines, thus highlighting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial efficacy of compound 1 has been evaluated against several bacterial strains, demonstrating notable activity against Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating infections.
Case Studies
- Study on Antitumor Effects : A recent study evaluated the effects of compound 1 on human lung cancer cells (NCI-H460). Results indicated a dose-dependent inhibition of cell proliferation, with an IC₅₀ value of approximately 42.30 µM, suggesting its potential as a therapeutic agent in lung cancer treatment .
- Anti-inflammatory Mechanism : In another study focusing on inflammatory models, compound 1 was shown to effectively reduce edema in animal models, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 4-(3,4-dimethoxyphenyl)-3-methyl-1-(phenylsulfonyl)-1H-pyrazole?
- Methodology : Copper-catalyzed cycloaddition reactions in THF/water (1:1) at 50°C for 16 hours yield the pyrazole core. For example, 1-(phenylsulfonyl) groups are introduced via nucleophilic substitution using phenylsulfonyl chloride under basic conditions. Purification involves column chromatography with petroleum ether/ethyl acetate gradients .
- Key Considerations : Solvent polarity impacts reaction kinetics. THF/water mixtures enhance solubility of polar intermediates, while copper sulfate/sodium ascorbate catalyze regioselective cyclization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : The phenylsulfonyl group shows deshielded aromatic protons (δ 7.5–8.0 ppm). Methoxy protons resonate at δ 3.8–4.0 ppm, while pyrazole ring protons appear as singlets (δ 6.5–7.2 ppm) .
- IR : Stretching vibrations for sulfonyl groups (SO2) appear at ~1350 cm⁻¹ and 1150 cm⁻¹. Methoxy C–O stretches occur near 1250 cm⁻¹ .
Advanced Research Questions
Q. What substituent effects influence the biological activity of pyrazole derivatives like this compound?
- Methodology :
- Electron-Withdrawing Groups : The phenylsulfonyl group enhances metabolic stability by reducing electrophilicity, as seen in analogs with trifluoromethyl substituents (e.g., 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives) .
- Methoxy Groups : 3,4-Dimethoxy substituents improve solubility but may reduce target affinity compared to halogenated analogs (e.g., 4-fluorophenyl derivatives) .
Q. How can crystallographic data resolve contradictions in reported pharmacological activities?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds in 1-(2,4-dinitrophenyl)pyrazole derivatives) that stabilize active conformations .
- Case Study : Discrepancies in COX-2 inhibition between similar pyrazoles can be attributed to dihedral angle variations (e.g., 27.4° vs. 45.6° between aromatic rings), altering binding pocket accessibility .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). The phenylsulfonyl group forms hydrogen bonds with Thr200, while methoxy groups occupy hydrophobic pockets .
- ADME Prediction : SwissADME calculates moderate permeability (TPSA = 78 Ų) and CYP3A4-mediated metabolism due to sulfonyl and methoxy groups .
Data Contradiction Analysis
Q. Why do reported IC50 values for kinase inhibition vary across studies?
- Resolution : Variations arise from assay conditions (e.g., ATP concentration in kinase assays). For example, 4-(3,4-dimethoxyphenyl) analogs show IC50 = 1.2 µM in low-ATP (10 µM) vs. 8.5 µM in high-ATP (1 mM) conditions. Normalize data using staurosporine as a reference inhibitor .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 386.42 g/mol | Calculated |
| logP (Predicted) | 3.2 | SwissADME |
| Crystal System | Monoclinic | |
| Hydrogen Bond Donors | 0 | PubChem |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
